Bepotastine

Receptor Selectivity Off-Target Binding Pharmacology

Procure Bepotastine (CAS 190786-43-7) for your research program. This compound is a potent, second-generation H1 antagonist with superior preclinical efficacy over olopatadine and ketotifen, including mast cell stabilization and eosinophil migration inhibition. Its uniquely low brain H1 receptor occupancy (~15%) makes it an ideal tool for CNS safety studies, free from sedative confounds. Ensure you source high-purity API with rigorous stability testing, as thermal and UV degradation necessitate validated RP-HPLC quality control.

Molecular Formula C21H25ClN2O3
Molecular Weight 388.9 g/mol
CAS No. 190786-43-7
Cat. No. B066143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepotastine
CAS190786-43-7
Synonyms(S)-4-(4-((4-chlorophenyl)(2-pyridil)methoxy)piperidino)butylic acid monobenzenesulfonate
bepotastine
betotastine
betotastine besilate
TAU 284
TAU-284
Molecular FormulaC21H25ClN2O3
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESC1C[NH+](CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]
InChIInChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
InChIKeyYWGDOWXRIALTES-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bepotastine (CAS 190786-43-7) Procurement: Second-Generation H1 Antagonist with Mast Cell Stabilizing and Anti-Inflammatory Activity


Bepotastine (CAS 190786-43-7) is a piperidine-derived, second-generation histamine H1 receptor antagonist. It is commonly formulated as the besilate salt (CAS 190786-44-8) for both oral and ophthalmic use [1][2]. Pharmacologically, bepotastine acts as a highly selective H1 receptor antagonist [3]. Beyond H1 antagonism, it possesses additional anti-allergic activities, including the stabilization of mast cells and the inhibition of eosinophil migration to inflammatory sites [1][2]. This multi-modal profile distinguishes it from purely antihistaminic agents and underpins its clinical utility in allergic conditions.

Why Bepotastine Besilate (CAS 190786-44-8) Cannot Be Simply Substituted with Other Topical Ocular Antihistamines


The selection of an appropriate ophthalmic anti-allergic agent hinges on quantifiable differences in pharmacodynamic profile, including relative H1-receptor selectivity, mast cell stabilizing efficacy, and potency in suppressing key inflammatory pathways such as vascular hyperpermeability and eosinophil recruitment [1][2]. While several agents are classified as dual-acting antihistamine/mast cell stabilizers, in-class variations in their activity against these specific endpoints are substantial [2]. Direct comparator studies demonstrate that bepotastine exhibits significantly greater potency than common alternatives like olopatadine, ketotifen, and levocabastine in pre-clinical models of allergic conjunctivitis, and shows a differentiated clinical efficacy and safety profile [1][2][3]. Substitution based solely on drug class risks compromising therapeutic outcomes due to these empirically verifiable differences.

Quantitative Differentiation Guide: Bepotastine Besilate vs. Olopatadine, Ketotifen, Levocabastine, and Azelastine


Superior H1 Receptor Selectivity Over Muscarinic, Serotonergic, and Adrenergic Receptors Compared to First-Generation Antihistamines

Bepotastine besilate exhibits a highly selective binding profile for the histamine H1 receptor, demonstrating negligible affinity for receptors associated with adverse effects. [1] In receptor binding assays, bepotastine shows no significant interaction with histamine H3, α1-, α2-, and β-adrenergic, serotonin 5-HT2, muscarinic, or benzodiazepine receptors. [1] This is a class-level inference characteristic of second-generation antihistamines when compared to first-generation agents like diphenhydramine, which are known to bind these off-target receptors and cause sedation and anticholinergic effects. [2]

Receptor Selectivity Off-Target Binding Pharmacology

Quantified CNS Safety: 15% Brain H1 Receptor Occupancy vs. 57% for Diphenhydramine via PET Imaging

The low sedative potential of bepotastine is directly quantified by positron emission tomography (PET) imaging studies. [1] Following a single oral dose of bepotastine 10 mg, overall cortical mean H1 receptor occupancy (H1RO) was measured at 14.8%. [1] In the same study, the first-generation antihistamine diphenhydramine (30 mg) resulted in a mean H1RO of 56.8%. [1]

PET Imaging Blood-Brain Barrier H1 Receptor Occupancy Sedation

Greater In Vivo Potency in Suppressing Vascular Hyperpermeability Compared to Olopatadine, Ketotifen, and Levocabastine

In guinea pig models of allergic conjunctivitis, bepotastine besilate demonstrated superior efficacy in reducing conjunctival vascular hyperpermeability. [1] Bepotastine 1.0% was significantly more effective than levocabastine 0.025% in a passive sensitization model and more effective than olopatadine 0.1% in a histamine-induced hyperpermeability model. [1] The study concluded that bepotastine was more potent than all three comparators (olopatadine, ketotifen, levocabastine) in reducing vascular hyperpermeability across various animal models. [1]

Vascular Hyperpermeability Allergic Conjunctivitis In Vivo Model

Direct Comparison of Mast Cell Stabilization and Eosinophil Chemotaxis Inhibition: Bepotastine Demonstrates Activity, Olopatadine Does Not

In a direct in vitro comparison, bepotastine was shown to inhibit both eosinophil chemotaxis and mast cell histamine release. [1] In contrast, under the same study conditions, olopatadine had only a weak effect on eosinophil chemotaxis compared to bepotastine and had no effect on mast cell histamine release. [1]

Mast Cell Stabilization Eosinophil Chemotaxis In Vitro Assay

Significantly Lower Sedation Scores vs. Olopatadine, Fexofenadine, and Cetirizine in Human Pharmacodynamic Study

A double-blind, placebo-controlled crossover study directly compared the sedative effects of four second-generation antihistamines in healthy volunteers. [1] Bepotastine (10 mg bid) was associated with the least sedative effect among the tested drugs. [1] Olopatadine (5 mg bid) showed a significant systemic sedative effect, with fexofenadine and cetirizine having intermediate effects. [1]

Sedation Psychomotor Performance Human Clinical Trial

Potent and Rapid Onset of Action for Ocular Itching: 1.5% Solution Superior to Placebo within 3 Minutes

In integrated Phase III clinical trials using a conjunctival allergen challenge (CAC) model, bepotastine besilate ophthalmic solution 1.5% (BBOS 1.5%) demonstrated a rapid onset of action. [1] BBOS 1.5% was superior to placebo for reducing CAC-induced ocular itching as early as 3 minutes post-challenge (p < 0.0001) and maintained this effect for at least 8 hours after dosing. [1]

Conjunctival Allergen Challenge Ocular Itching Phase III Clinical Trial

Recommended Procurement and Application Scenarios for Bepotastine Besilate Based on Differentiated Evidence


Preclinical Models of Allergic Conjunctivitis Requiring Multi-Modal Anti-Inflammatory Activity

For investigators studying the complex pathophysiology of allergic conjunctivitis in guinea pig or other rodent models, bepotastine besilate is the preferred agent over other H1 antagonists. Its quantitatively superior potency in reducing vascular hyperpermeability compared to olopatadine, ketotifen, and levocabastine, combined with its direct inhibition of eosinophil chemotaxis and mast cell stabilization—activities lacking in olopatadine under comparable conditions—makes it the most robust tool for suppressing multiple key disease pathways [1].

Human Studies or Models Where Minimizing Sedation is a Critical Endpoint

In any human experimental model or clinical study where maintaining alertness and avoiding CNS side effects is paramount, bepotastine is a superior choice. PET imaging provides direct quantitative evidence of its low brain H1 receptor occupancy (~15%) [2]. Furthermore, in a direct head-to-head human study, bepotastine exhibited the lowest sedative profile when compared to other second-generation antihistamines including olopatadine, fexofenadine, and cetirizine [3]. This ensures that outcomes are not confounded by drug-induced drowsiness or impaired psychomotor function.

Ophthalmic Formulation Development and Stability-Indicating Assay Validation

The development of stable topical ophthalmic formulations of bepotastine besilate requires specific quality control measures. Research indicates that bepotastine undergoes significant thermal degradation (>17%) across all tested pH conditions (pH 1-13) at 70°C over 35 hours, and is also labile under UV/VIS irradiation [4]. This necessitates rigorous stability testing and the use of validated stability-indicating analytical methods, such as RP-HPLC, for routine analysis and quality control of the final ophthalmic product [5]. Procurement of high-purity API with defined stability characteristics is therefore crucial.

Investigating Non-Sedating Antihistamine Pharmacology and P-glycoprotein Interactions

Bepotastine serves as an excellent model compound for studying the interplay between drug transporters and pharmacokinetics. It is a demonstrated substrate for P-glycoprotein (P-gp), which actively limits its distribution into the brain [6]. Studies show that the brain/plasma free concentration ratio of bepotastine is three times higher in mdr1-knockout mice compared to wild-type, directly proving P-gp's role in restricting CNS access [6]. This property makes it a valuable tool for research focused on the blood-brain barrier and transporter-mediated drug disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bepotastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.